7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione
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Overview
Description
The compound 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that features a combination of benzothiazole, tetrahydroisoquinoline, and purine structures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common approach includes the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . This method is part of a broader class of reactions used to synthesize benzothiazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques . These methods are designed to enhance yield and purity while minimizing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione: has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticonvulsant and anti-tubercular agent It exhibits good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors, and Na/H exchanger.
Biological Studies: It is used in studies related to neurological disorders and infectious diseases.
Industrial Applications: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It binds to receptors such as GABA (A) alpha-1, glutamate, and GABA (A) delta, modulating their activity and leading to anticonvulsant effects . The compound also interacts with the Na/H exchanger, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide
- 1-{7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide
Uniqueness
The uniqueness of 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its combined structural features of benzothiazole, tetrahydroisoquinoline, and purine. This combination provides a unique pharmacophore that enhances its binding affinity and specificity for various molecular targets, making it a promising candidate for drug development.
Properties
Molecular Formula |
C24H22N6O2S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C24H22N6O2S2/c1-28-20-19(21(31)27-23(28)32)30(12-13-33-24-25-17-8-4-5-9-18(17)34-24)22(26-20)29-11-10-15-6-2-3-7-16(15)14-29/h2-9H,10-14H2,1H3,(H,27,31,32) |
InChI Key |
ZVGNZVHJGYNIFC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCC4=CC=CC=C4C3)CCSC5=NC6=CC=CC=C6S5 |
Origin of Product |
United States |
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